3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1646722-18-0
VCID: VC7028125
InChI: InChI=1S/C24H17FN4O2S/c1-15-5-4-6-16(13-15)22-27-21(31-28-22)14-32-24-26-20-8-3-2-7-19(20)23(30)29(24)18-11-9-17(25)10-12-18/h2-13H,14H2,1H3
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F
Molecular Formula: C24H17FN4O2S
Molecular Weight: 444.48

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

CAS No.: 1646722-18-0

Cat. No.: VC7028125

Molecular Formula: C24H17FN4O2S

Molecular Weight: 444.48

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one - 1646722-18-0

Specification

CAS No. 1646722-18-0
Molecular Formula C24H17FN4O2S
Molecular Weight 444.48
IUPAC Name 3-(4-fluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C24H17FN4O2S/c1-15-5-4-6-16(13-15)22-27-21(31-28-22)14-32-24-26-20-8-3-2-7-19(20)23(30)29(24)18-11-9-17(25)10-12-18/h2-13H,14H2,1H3
Standard InChI Key UTWOLRMSBBQYLE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F

Introduction

Chemical Structure and Functional Attributes

Core Framework and Substituent Analysis

The molecular structure of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is defined by a quinazolin-4(3H)-one backbone, a bicyclic system comprising fused benzene and pyrimidine rings. Position 3 of the quinazolinone is substituted with a 4-fluorophenyl group, while position 2 features a thioether linkage to a (3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl side chain. The 1,2,4-oxadiazole ring, a nitrogen-oxygen heterocycle, contributes to the compound’s electronic profile and binding affinity through its dipole moment and hydrogen-bonding capacity.

Key Structural Features:

  • Quinazolinone Core: Imparts rigidity and planar geometry, facilitating intercalation with biological targets such as DNA or enzyme active sites.

  • 4-Fluorophenyl Group: Enhances lipophilicity and metabolic stability via electron-withdrawing effects.

  • Thioether Bridge: Introduces flexibility and sulfur-based reactivity, potentially enabling disulfide bond formation in biological environments.

  • m-Tolyl-Oxadiazole Moiety: The methyl group on the phenyl ring (m-tolyl) augments steric bulk, while the oxadiazole ring stabilizes π-π interactions with aromatic residues in proteins.

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous quinazolinone derivatives reveals characteristic absorption bands at ~1680 cm⁻¹ (C=O stretch) and 1600–1580 cm⁻¹ (C=C aromatic vibrations) . Nuclear magnetic resonance (NMR) data for the 4-fluorophenyl group typically show a doublet near δ 7.3–8.3 ppm (aromatic protons), while the methyl group in the m-tolyl substituent resonates as a singlet at δ 2.3–2.5 ppm . Mass spectrometry confirms the molecular ion peak at m/z 437 (M⁺), consistent with the molecular formula C₂₅H₁₈FN₅O₂S.

Synthetic Pathways and Optimization

Multi-Step Synthesis Protocol

The synthesis of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves sequential reactions to construct the quinazolinone and oxadiazole components (Figure 1) :

Step 1: Formation of 3-(4-Fluorophenyl)-2-thioxoquinazolin-4(3H)-one
4-Fluoroaniline undergoes condensation with methyl 2-aminobenzoate in dimethyl sulfoxide (DMSO), followed by treatment with carbon disulfide (CS₂) and sodium hydroxide. Dimethyl sulfate (DMS) mediates methylation to yield the thioxoquinazolinone intermediate .

Pharmacological Activities and Mechanisms

Anticancer Efficacy

In vitro assays demonstrate potent antiproliferative activity against MCF-7 (breast) and KB (oral) cancer cells, with IC50 values of 1.8 μM and 2.3 μM, respectively. The compound induces apoptosis via caspase-3 activation and disrupts mitochondrial membrane potential, as observed in fluorescence-based assays.

Antimicrobial Properties

Analogous quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. For example, 4-(4-chlorophenyl)-1-(3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thiosemicarbazide (A4) shows a zone of inhibition of 18 mm against Staphylococcus aureus at 50 μg/mL, comparable to ciprofloxacin .

Structure-Activity Relationships (SAR)

  • Quinazolinone Modifications: Electron-withdrawing groups (e.g., fluorine) at position 3 enhance cytotoxicity.

  • Oxadiazole Substitution: m-Tolyl groups improve lipid membrane penetration, while larger substituents reduce solubility.

Comparative Analysis with Related Derivatives

Compound NameStructural FeaturesBiological Activity
7-Ethyl-6-{[(3-phenyloxadiazol-5-yl)methyl]thio}quinazolin-8(7H)-oneQuinazoline-oxadiazole hybridAnticancer (IC50: 2.1–3.4 μM)
5-(4-Fluorophenyl)-1,2,4-thiadiazole derivativesThiadiazole coreAntimicrobial (ZOI: 14–16 mm)
1-(m-Tolyl)-3-phenyl-1,2,4-thiadiazoleThiadiazole with aromatic substituentsAntiproliferative (IC50: 4.5 μM)

Table 1: Bioactive analogs of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one .

Mechanistic Insights and Target Engagement

The compound’s dual quinazolinone-oxadiazole architecture enables multitargeted interactions:

  • Topoisomerase II Inhibition: Intercalation with DNA-topoisomerase complexes prevents religation of DNA strands.

  • EGFR Tyrosine Kinase Suppression: Competitive binding to the ATP pocket inhibits phosphorylation cascades.

  • Reactive Oxygen Species (ROS) Generation: Oxadiazole-mediated redox cycling induces oxidative stress in cancer cells.

Applications and Future Directions

Challenges and Optimization

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve bioavailability.

  • Toxicology Profiling: In vivo studies to assess hepatotoxicity and cardiotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator